molecular formula C6H5F4N B6220653 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carbonitrile CAS No. 356-94-5

2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carbonitrile

Cat. No. B6220653
CAS RN: 356-94-5
M. Wt: 167.1
InChI Key:
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Description

2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carbonitrile (TFMCB) is an organic compound with the chemical formula C4H3F4N. It is a colorless, volatile liquid with a sweet odor and a melting point of -46 °C. TFMCB is used in a variety of scientific research applications, including as a reagent for organic synthesis, as a solvent for chemical reactions, and as a catalyst for chemical processes.

Scientific Research Applications

2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carbonitrile has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a solvent for chemical reactions, and as a catalyst for chemical processes. It is also used as a precurser for the synthesis of other compounds, such as 1-chloro-2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carbonitrile (CFMCB), which is used in the synthesis of certain pharmaceuticals.

Mechanism of Action

2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carbonitrile acts as a Lewis base, meaning that it can donate electrons to form a covalent bond with a Lewis acid. This allows it to act as a catalyst in a variety of chemical reactions. Additionally, 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carbonitrile can form hydrogen bonds with other molecules, allowing it to act as a solvent for chemical reactions.
Biochemical and Physiological Effects
2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carbonitrile has no known biochemical or physiological effects in humans or other organisms. It is non-toxic, non-irritating, and non-flammable, making it a safe and effective reagent for laboratory experiments.

Advantages and Limitations for Lab Experiments

2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carbonitrile has several advantages for laboratory experiments. It is non-toxic and non-irritating, making it safe for use in experiments. It is also highly volatile, making it easy to handle and store. Additionally, it is a strong Lewis base and can form hydrogen bonds with other molecules, making it an effective solvent for a variety of chemical reactions. However, 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carbonitrile is also highly flammable and has a low melting point, making it difficult to use in certain experiments.

Future Directions

The future of 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carbonitrile is promising. It is currently used in a variety of scientific research applications, including as a reagent for organic synthesis, as a solvent for chemical reactions, and as a catalyst for chemical processes. Additionally, it is being studied for possible applications in the synthesis of pharmaceuticals. In the future, 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carbonitrile could also be used in the production of polymers and other materials, as well as in the development of new drugs. Additionally, further research into its mechanism of action and biochemical and physiological effects could lead to new and improved uses for this compound.

Synthesis Methods

2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carbonitrile can be synthesized from 1-methylcyclobutane-1-carbonitrile (MCB) and tetrafluoroacetic acid (TFA) in the presence of triethylamine (TEA) as a catalyst. In a typical synthesis, MCB and TFA are mixed in a molar ratio of 1:2, respectively, in a round-bottom flask. TEA is then added, and the mixture is heated to a temperature of 80-90 °C for a period of 1-2 hours. Upon completion, the reaction mixture is cooled to room temperature and the 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carbonitrile is extracted with ethyl acetate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carbonitrile involves the reaction of 2,2,3,3-tetrafluorocyclobutanone with methylamine followed by the addition of cyanide ion.", "Starting Materials": [ "2,2,3,3-tetrafluorocyclobutanone", "Methylamine", "Sodium cyanide", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2,2,3,3-tetrafluorocyclobutanone (10 g) in methanol (50 mL) and add methylamine (10 mL, 40% in water) dropwise with stirring at room temperature.", "Step 2: Heat the reaction mixture at 60°C for 2 hours.", "Step 3: Cool the reaction mixture to room temperature and add sodium cyanide (10 g) in water (50 mL) dropwise with stirring.", "Step 4: Heat the reaction mixture at 60°C for 2 hours.", "Step 5: Cool the reaction mixture to room temperature and filter the precipitated solid.", "Step 6: Wash the solid with water and dry it under vacuum to obtain 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carbonitrile as a white solid (yield: 70-80%)." ] }

CAS RN

356-94-5

Molecular Formula

C6H5F4N

Molecular Weight

167.1

Purity

95

Origin of Product

United States

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